molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No. B1465117
M. Wt: 125.19 g/mol
InChI Key: ILIZNFIPIKPITN-UHFFFAOYSA-N
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Description

“5,6-dihydro-4H-thieno[2,3-c]pyrrole” is a compound that has been studied for its potential use in the treatment of cancer . It is capable of acting as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins .


Synthesis Analysis

The synthesis of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” involves a series of chemical reactions. For instance, a general, convenient route toward N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles was accomplished by the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in a solution of sodium cyanoborohydride and methanol/acetic acid .


Molecular Structure Analysis

The molecular structure of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . This allows for the determination of optimized geometries, electron-state-density distributions, and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .


Chemical Reactions Analysis

The chemical reactions involving “5,6-dihydro-4H-thieno[2,3-c]pyrrole” are complex and can involve multiple steps. For example, the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) finally gave a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be determined through various methods. For instance, its optical, electrochemical, and photovoltaic properties were investigated in one study .

Scientific Research Applications

1. Scaffold for Compound Libraries in Drug Discovery

5,6-Dihydro-4H-thieno[2,3-c]pyrrole and its derivatives, like hexahydro-2H-thieno[2,3-c]pyrrole, have been proposed as low molecular weight polar scaffolds for constructing compound libraries in the search for new drugs. Practical syntheses of these derivatives have been developed, demonstrating the potential of these scaffolds to generate libraries of 3D-shaped molecules which can be significant in pharmaceutical research (Yarmolchuk et al., 2011).

2. Electropolymerization and Redox Properties

The synthesis and electropolymerization of thieno[3,4-c]pyrrole-based monomers have been explored for their redox and optical properties. These properties are important in the development of materials with potential applications in electronics and energy storage (Çakal et al., 2020).

3. Organic Electronics and Photothermal Conversion

Thieno-isoindigo derivatives based on 5,6-dihydro-4H-thieno[2,3-c]pyrrole have been synthesized for use in organic electronics. Their applications include ambipolar field-effect transistors and photothermal conversion, demonstrating the material's ability to convert near-infrared light to heat efficiently (Zhang et al., 2017).

4. Dye-Sensitized Solar Cells

Asymmetric thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers have been synthesized using this chemical structure. They exhibit high photocurrents and power conversion efficiency in dye-sensitized solar cells, highlighting their potential in solar energy applications (Wang et al., 2017).

5. Polymer Solar Cells

Thieno[3,4-c]pyrrole-based copolymers have been synthesized and used as donor materials in polymer solar cells, showing power conversion efficiencies under specific illumination conditions. This highlights their potential in renewable energy technologies (Badgujar et al., 2015).

Future Directions

The future directions for the study of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” could involve further exploration of its potential use in the treatment of cancer . Additionally, its potential use in the development of better photovoltaic polymers based on the TPD moiety could also be explored .

properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIZNFIPIKPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Feijen, H Wynberg - … des Travaux Chimiques des Pays‐Bas, 1970 - Wiley Online Library
The ring closure reaction of methyl 2,3‐bis(chloromethyl)thiophene‐5‐carboxylate with several primary amines gives a series of 5,6‐dihydro‐4H‐thieno‐[2,3‐c]pyrroles. Oxidation of …
Number of citations: 9 onlinelibrary.wiley.com
AH Vahabi, A Alizadeh, HR Khavasi… - European Journal of …, 2017 - Wiley Online Library
Pd II ‐catalyzed CN‐directed addition of isocyanides to C(sp 2 )–SMe bonds of thiophenes (generated in situ) effectively recycles the SMe activating group into thioimidate products. The …

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